1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene
CAS No.: 13290-31-8
Cat. No.: VC4151690
Molecular Formula: C8H8BrClS
Molecular Weight: 251.57
* For research use only. Not for human or veterinary use.
![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene - 13290-31-8](/images/structure/VC4151690.png)
Specification
CAS No. | 13290-31-8 |
---|---|
Molecular Formula | C8H8BrClS |
Molecular Weight | 251.57 |
IUPAC Name | 1-(2-bromoethylsulfanyl)-4-chlorobenzene |
Standard InChI | InChI=1S/C8H8BrClS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
Standard InChI Key | XJHPOHQYGWJCGT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1SCCBr)Cl |
Introduction
1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene is an organic compound with the molecular formula C8H8BrClS and a molecular weight of 251.57 g/mol . It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a chlorobenzene ring. This compound is primarily used as an intermediate in the synthesis of more complex organic molecules and has potential applications in various fields, including chemistry, biology, and medicine.
Synthesis of 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene
The synthesis of 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene typically involves a multi-step process. One common method involves the reaction of 4-chlorothiophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction usually occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Reagents | Solvent | Conditions | Yield |
---|---|---|---|
4-Chlorothiophenol, 2-Bromoethanol | DMF | Elevated Temperature, Potassium Carbonate | Variable |
Applications in Research
1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene has several applications in scientific research:
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Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
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Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
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Medicine: Explored for its potential use in drug development and pharmaceutical research.
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